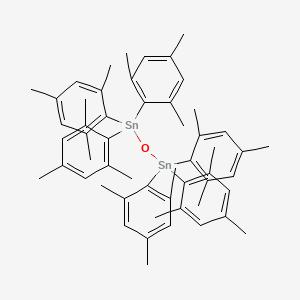
Hexakis(2,4,6-trimethylphenyl)distannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis(2,4,6-trimethylphenyl)distannoxane is an organotin compound with the molecular formula C60H78OSn2 It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and each tin atom is bonded to three 2,4,6-trimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2,4,6-trimethylphenyl)distannoxane typically involves the reaction of trimethylphenylstannane with an oxidizing agent. One common method is the reaction of trimethylphenylstannane with hydrogen peroxide or other peroxides under controlled conditions to form the distannoxane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Hexakis(2,4,6-trimethylphenyl)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Hexakis(2,4,6-trimethylphenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance material performance.
作用机制
The mechanism of action of hexakis(2,4,6-trimethylphenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biological molecules, affecting their function. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
相似化合物的比较
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another organotin compound with similar structural features but different substituents.
Hexakis(2,4,6-trimethylphenyl)tin chloride: A related compound with chloride substituents instead of the distannoxane structure.
Uniqueness: Hexakis(2,4,6-trimethylphenyl)distannoxane is unique due to its specific arrangement of trimethylphenyl groups and the presence of the distannoxane bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
88225-91-6 |
|---|---|
分子式 |
C54H66OSn2 |
分子量 |
968.5 g/mol |
IUPAC 名称 |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)stannyloxystannane |
InChI |
InChI=1S/6C9H11.O.2Sn/c6*1-7-4-8(2)6-9(3)5-7;;;/h6*4-5H,1-3H3;;; |
InChI 键 |
UEHWBIVAQGOSGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Sn](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


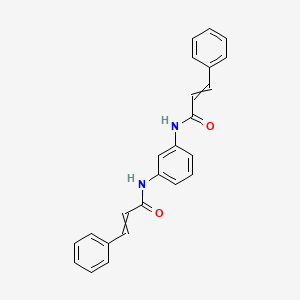
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
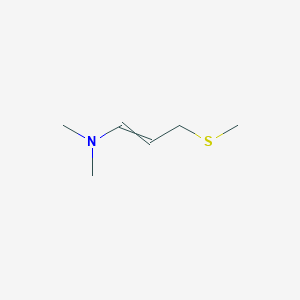

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
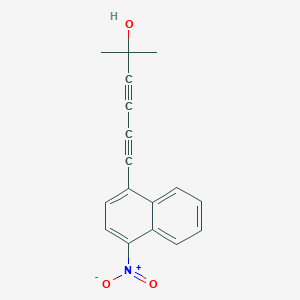
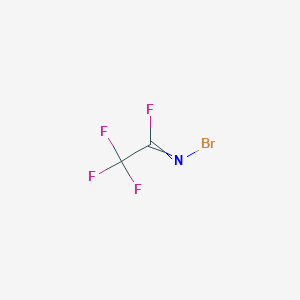
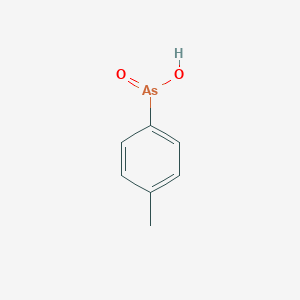
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
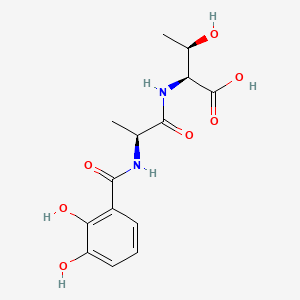

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)


